4-Bromo-3-(difluoromethoxy)aniline

Medicinal Chemistry Lipophilicity Drug Design

4-Bromo-3-(difluoromethoxy)aniline (CAS 87967-37-1) is a halogenated aromatic amine featuring a para-bromo substituent and a meta-difluoromethoxy (-OCF2H) group on the aniline core. With a molecular formula of C7H6BrF2NO and a molecular weight of 238.03 g/mol, this compound serves as a bifunctional scaffold in medicinal chemistry and agrochemical research.

Molecular Formula C7H6BrF2NO
Molecular Weight 238.03 g/mol
CAS No. 87967-37-1
Cat. No. B1401537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(difluoromethoxy)aniline
CAS87967-37-1
Molecular FormulaC7H6BrF2NO
Molecular Weight238.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)OC(F)F)Br
InChIInChI=1S/C7H6BrF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
InChIKeyYDNMEBRTPBTYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-(difluoromethoxy)aniline (CAS 87967-37-1): A Halogenated Fluoroalkoxy Aniline for MedChem & Agrochemical Building Block Applications


4-Bromo-3-(difluoromethoxy)aniline (CAS 87967-37-1) is a halogenated aromatic amine featuring a para-bromo substituent and a meta-difluoromethoxy (-OCF2H) group on the aniline core . With a molecular formula of C7H6BrF2NO and a molecular weight of 238.03 g/mol, this compound serves as a bifunctional scaffold in medicinal chemistry and agrochemical research [1]. The bromine atom provides a synthetic handle for palladium-catalyzed cross-coupling reactions, while the difluoromethoxy group imparts distinct electronic and lipophilic properties that differentiate it from trifluoromethoxy, methoxy, and non-halogenated analogs [2].

Why 4-Bromo-3-(difluoromethoxy)aniline Cannot Be Replaced by Common In-Class Aniline Analogs


The specific substitution pattern of bromine at the para-position and difluoromethoxy at the meta-position creates a unique electronic environment that generic aniline building blocks cannot replicate. The -OCF2H group is a conformationally dynamic lipophilic/hydrophilic moiety that can act as a hydrogen bond donor, whereas -OCF3 (trifluoromethoxy) cannot donate hydrogen bonds, and -OCH3 (methoxy) lacks the electron-withdrawing character and metabolic stability of the fluorinated analog [1]. Furthermore, the para-bromo group provides a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings, but its electronic activation is modulated by the adjacent difluoromethoxy group, altering reaction yields and regioselectivity compared to the non-fluorinated 4-bromo-3-methoxyaniline or the more electron-deficient 4-bromo-3-(trifluoromethoxy)aniline [2]. Substituting any of these functional groups results in a different scaffold that may fail to reproduce the same biological activity, synthetic efficiency, or pharmacokinetic profile.

Quantitative Differentiation Evidence for 4-Bromo-3-(difluoromethoxy)aniline Against Its Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: -OCF2H vs. -OCH3 vs. -OCF3 Analogs

The computed XLogP3 value for 4-Bromo-3-(difluoromethoxy)aniline is 2.9 [1]. This places its lipophilicity between the corresponding methoxy analog 4-bromo-3-methoxyaniline (XLogP3 ~2.1) and the trifluoromethoxy analog 4-bromo-3-(trifluoromethoxy)aniline (XLogP3 ~3.5, calculated from similar scaffolds) [2]. The -OCF2H group provides a tunable lipophilicity profile: unlike the permanently lipophilic -OCF3 group, the difluoromethoxy moiety can interconvert between lipophilic and polar conformations, enabling the compound to adapt to different polarity environments, which is advantageous for membrane permeability and target binding [3].

Medicinal Chemistry Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity Differentiation

4-Bromo-3-(difluoromethoxy)aniline has a TPSA of 35.3 Ų and 4 hydrogen bond acceptor sites (including the -OCF2H oxygen and fluorine atoms) plus 1 hydrogen bond donor (the aniline -NH2) [1]. In contrast, 4-bromo-3-methoxyaniline has a TPSA of 35.3 Ų but only 3 hydrogen bond acceptors (lacking the additional fluorine acceptors), while 4-bromo-3-(trifluoromethoxy)aniline has a similar TPSA (~35 Ų) but critically lacks hydrogen bond donor capacity on the -OCF3 group [2]. The -OCF2H group uniquely serves as both a hydrogen bond acceptor (through fluorine and oxygen) and a weak hydrogen bond donor (through the -CF2H proton), a dual capability not present in -OCH3 (donor-absent) or -OCF3 (donor-absent) [3].

Medicinal Chemistry Pharmacophore Drug-Likeness Blood-Brain Barrier

Class-Level Evidence from Galanin Receptor SAR: Meta-OCF2H vs. Meta-OCF3 Substitution on Aniline Activity

In a study of galanin receptor subtype ligands, the meta-OCF2H-substituted aniline derivative (3-(OCF2H)Aniline, compound 6f) exhibited GalR2 IC50 = 4.15 µM, while the corresponding meta-OCF3 analog (3-OCF3-Aniline, compound 6c) showed GalR2 IC50 = 6.62 µM [1]. The para-OCF2H analog (4-(OCF2H)Aniline, 6e) was inactive at GalR1 but showed GalR2 IC50 = 3.38 µM, whereas the para-OCF3 analog (4-OCF3-Aniline, 6d) was completely inactive at both receptors (IC50 > 100 µM) [1]. This class-level SAR demonstrates that OCF2H substitution can yield superior receptor engagement compared to OCF3 substitution, and that positional isomerism (meta vs. para) profoundly impacts activity—supporting the rationale for the meta-difluoromethoxy, para-bromo pattern of the target compound as a distinct pharmacophore.

Galanin Receptor GPCR SAR Neurological Disorders

Synthetic Utility: Para-Bromo Handle for Cross-Coupling Is Activated Differently by -OCF2H vs. -OCH3

The para-bromo substituent on 4-Bromo-3-(difluoromethoxy)aniline is positioned for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) for further diversification [1]. The electron-withdrawing nature of the meta-OCF2H group (Hammett σmeta ~0.35) increases the electrophilicity of the aryl bromide, potentially accelerating oxidative addition compared to the methoxy analog 4-bromo-3-methoxyaniline (σmeta for OCH3 ≈ 0.12). Conversely, the OCF2H group is less electron-withdrawing than OCF3 (σmeta ~0.38), offering a middle ground in terms of electronic activation [2]. This balanced activation profile can reduce unwanted side reactions (e.g., protodehalogenation of overly activated aryl bromides) while still providing sufficient reactivity for efficient coupling.

Organic Synthesis Cross-Coupling Building Block MedChem

Patented Use as a Difluoromethoxylation Reagent Intermediate

The Research Foundation for the State University of New York has patented compounds and processes utilizing 4-Bromo-3-(difluoromethoxy)aniline as a reagent for the difluoromethoxylation and trifluoromethoxylation of arenes or heteroarenes [1]. Additionally, a patent from the 1980s (US 4,782,094) describes difluorobromomethoxyphenyl derivatives as active ingredients in miticides, for which 4-Bromo-3-(difluoromethoxy)aniline serves as a key synthetic intermediate [2]. In contrast, the trifluoromethoxy analog 4-Bromo-3-(trifluoromethoxy)aniline is more commonly cited as a general building block without specific patented application to OCF2H transfer chemistry . This establishes the target compound as a specialized reagent intermediate in addition to a general building block.

Late-Stage Functionalization Fluorination Process Chemistry Agrochemical

High-Impact Application Scenarios for 4-Bromo-3-(difluoromethoxy)aniline in Drug Discovery and Agrochemical R&D


GPCR-Targeted Lead Optimization for Galanin Receptor Subtypes

Based on class-level SAR evidence showing that meta-OCF2H aniline derivatives demonstrate 1.6-fold superior GalR2 potency compared to meta-OCF3 analogs (IC50 4.15 µM vs. 6.62 µM) and that para-OCF2H derivatives are active while para-OCF3 derivatives are inactive [1], 4-Bromo-3-(difluoromethoxy)aniline provides a strategic starting scaffold for designing selective GalR2 ligands. The para-bromo group enables rapid analog synthesis via Suzuki coupling for SAR exploration, while the meta-OCF2H group ensures the pharmacophore retains the hydrogen bond donor capacity that may be critical for GalR2 binding.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD) with Conformational Adaptability

The -OCF2H group of 4-Bromo-3-(difluoromethoxy)aniline can interconvert between lipophilic and polar conformations, offering a dynamic pharmacophore element for fragment-based screening [1]. Computationally, the compound's XLogP3 of 2.9 and TPSA of 35.3 Ų position it within drug-like chemical space while providing the unique dual hydrogen bond acceptor/donor capability of the difluoromethoxy motif that neither methoxy nor trifluoromethoxy fragments possess [2]. This makes it a valuable fragment for probing binding pockets where conformational flexibility of the ligand is advantageous for induced-fit recognition.

Pyrethroid Pesticide Intermediate and Agrochemical Building Block

A patent (US 4,782,094) describes difluorobromomethoxyphenyl derivatives as broad-spectrum miticides effective against ixodide ticks and various insects, with 4-Bromo-3-(difluoromethoxy)aniline serving as a critical intermediate in their synthesis [1]. The electron-withdrawing OCF2H group enhances the metabolic stability of the final agrochemical active ingredient, while the bromine atom allows for late-stage diversification to optimize insecticidal activity. Additionally, pyrethroid pesticide synthesis methodologies reference difluoromethoxyaromatic compounds as key intermediates, further validating the compound's utility in this sector [2].

Late-Stage Difluoromethoxylation Reagent for PET Tracer Development

The patented use of 4-Bromo-3-(difluoromethoxy)aniline as a reagent for direct difluoromethoxylation of arenes and heteroarenes [1] opens applications in positron emission tomography (PET) tracer development. The -OCF2H group, when labeled with fluorine-18 (a positron emitter), can be installed onto complex drug-like molecules via the patented methodology using this compound as a transfer reagent. The difluoromethoxy motif features in candidate PDE4D PET radiotracers, underscoring the relevance of this compound to molecular imaging probe synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-(difluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.